(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12)/t6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPXTOORXLMQOD-HZGVNTEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(C3(C)C)CC2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](C3(C)C)CC2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole is a compound belonging to the pyrazole class of heterocycles. Pyrazoles have garnered significant attention due to their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound.
- Molecular Formula : C12H16N2
- CAS Number : 156145-76-5
- Molecular Weight : 188.27 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis and evaluation of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb) with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL against drug-resistant strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potentially active |
| Pyrazole derivative B | 0.03 | Highly active against Mtb |
| Pyrazole derivative C | TBD | Moderate activity against S. aureus |
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been explored in various studies. Pyrazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Case Studies
Recent studies have synthesized various pyrazole derivatives and evaluated their biological activities:
-
Synthesis and Evaluation of Pyrazole Derivatives :
- A study synthesized 1,3-diaryl substituted pyrazoles and evaluated their antimicrobial activity against Mtb strains. The most potent compound displayed an MIC of 0.03 μg/mL .
- Another study focused on 3-(4-chlorophenyl) substituted pyrazoles which showed promising antifungal and antitubercular activities against multiple pathogens .
- Mechanistic Studies :
Scientific Research Applications
Pharmacological Applications
-
Antiinflammatory Activity :
- Research indicates that derivatives of cyclopropane-based pyrazoles exhibit anti-inflammatory properties. The compound may function as a selective phosphodiesterase 4 inhibitor, similar to apremilast, which is used in treating psoriatic arthritis and psoriasis. This mechanism suggests potential therapeutic applications in inflammatory diseases .
- Neurological Research :
- Cancer Research :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Preparation Methods
Step 1: Bicyclic Ketone Preparation
(+)-3-Carene undergoes ozonolysis followed by reductive workup to generate (1S,5R)-2-(1-chloro-(E)-ethylidene)-6,6-dimethyl-bicyclo[3.1.0]hexan-3-one. This key intermediate establishes the cyclopropane framework while preserving the inherent chirality from the natural product precursor.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | −78°C (ozonolysis), 25°C (reduction) |
| Reductant | Zn/HOAc |
| Yield | 68% (over two steps) |
Step 2: Pyrazole Ring Formation
The ketone intermediate undergoes condensation with hydrazine derivatives under Mitsunobu conditions to construct the pyrazole ring. Critical parameters include:
- Hydrazine Partner : Methylhydrazine (for 3-methyl substitution)
- Coupling Agent : DIAD/PPh3 system
- Solvent : Anhydrous THF at 0°C → 25°C gradient
- Diastereomeric Ratio : 9:1 in favor of desired (3bS,4aR) configuration
Analytical validation via 1H NMR shows diagnostic signals at δ 1.08 (s, 3H, C3-CH3), 0.66 (s, 3H, C4-CH3), and 3.87 (s, 3H, N-CH3), confirming regioselective alkylation.
Alternative Synthetic Approaches
Transition Metal-Catalyzed Cyclopropanation
A palladium-mediated approach employs diazo compounds for cyclopropane formation:
- Substrate : 6,6-Dimethylbicyclo[3.1.0]hex-2-ene
- Catalyst : Pd2(dba)3- CHCl3 (5 mol%)
- Diazo Source : Ethyl diazoacetate
- Ligand : (R)-BINAP (for enantioselectivity)
This method achieves 74% yield but requires chiral resolution (e.e. = 82%) due to incomplete stereocontrol during cyclopropanation.
Ring-Closing Metathesis Strategy
A retrosynthetic disconnection of the cyclopentane ring enables construction via Grubbs II catalyst:
Key Steps :
- Synthesis of diene precursor with orthogonal protecting groups
- Metathesis at 40°C in CH2Cl2
- Hydrogenation of exocyclic double bond
While this route provides flexibility in ring size control, the final hydrogenation step reduces diastereoselectivity (d.r. = 3:1).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|
| Carene-derived (Route 1) | 32% (5 steps) | Chirality transfer from natural source | Lengthy purification steps |
| Pd-catalyzed | 41% (3 steps) | Rapid cyclopropanation | Requires chiral resolution |
| Metathesis approach | 28% (4 steps) | Modular ring construction | Poor diastereocontrol |
Stereochemical Control Mechanisms
- Substrate control : The bicyclic ketone's concave face directs hydrazine attack, favoring 3bS configuration
- Steric effects : 3,4,4-Trimethyl groups hinder alternative transition states during pyrazole formation
- Solvent polarity : DMF increases reaction rate but decreases diastereoselectivity compared to THF
Scale-Up Considerations and Process Optimization
Key Challenges in Manufacturing
Green Chemistry Modifications
- Replacement of DCM with cyclopentyl methyl ether (CPME) in extraction steps
- Catalytic Mitsunobu conditions using polymer-supported triphenylphosphine
- Continuous flow hydrogenation to improve safety profile
Analytical Characterization Data
Spectroscopic Fingerprints
Chromatographic Parameters
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| GromSil Saphir 30x30 | ACN/H2O (+0.5% FA) | 1.65 min | 99.2% |
| Waters Xterra RP18 | MeCN/NH3 aq. | 1.28 min | 98.7% |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors like 3(5)-aminopyrazole derivatives under controlled conditions. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or intramolecular ring closure under catalytic conditions (e.g., transition-metal catalysts).
- Ring fusion : Optimized by adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to stabilize transition states .
- Critical parameters : Reaction time (12–24 hrs), stoichiometry of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation byproducts. Methodological Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate formation and purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and methyl group configurations (e.g., δ 1.2–1.5 ppm for trimethyl groups) .
- X-ray crystallography : Determines absolute stereochemistry and fused-ring geometry .
- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in the pyrazole ring) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?
DFT studies (e.g., B3LYP/6-311++G** basis set) predict:
- Electron density distribution : Localization on the pyrazole ring, influencing nucleophilic/electrophilic sites .
- Reaction pathways : Energy barriers for cyclopropane ring formation (~25–30 kcal/mol) and transition-state geometries . Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Use HPLC (≥95% purity) and mass spectrometry to verify compound integrity .
- Assay conditions : Standardize cell-based assays (e.g., HIV capsid inhibition) with controls for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) . Case Study : Conflicting IC₅₀ values for antiviral activity were resolved by correlating stereochemical purity (via chiral HPLC) with potency .
Q. How do structural analogs compare in terms of stability and reactivity?
| Analog | Key Difference | Reactivity Impact |
|---|---|---|
| 1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid | Carboxylic acid substituent | Increased hydrogen-bonding capacity for protein interactions |
| 3-(Trifluoromethyl)-derivatives | Electron-withdrawing CF₃ group | Enhanced oxidative stability but reduced nucleophilicity |
| Methodological Insight : Synthesize analogs via regioselective substitution and compare thermal stability (TGA/DSC) and reaction kinetics . |
Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?
- Degradation studies : Use LC-MS/MS to track abiotic hydrolysis (pH 7–9) and photolysis (UV-Vis light) products .
- Ecotoxicology : Apply OECD Test Guidelines (e.g., Daphnia magna acute toxicity) with environmental concentrations modeled via quantitative structure-activity relationship (QSAR) .
Methodological Best Practices
- Retrosynthesis Planning : Leverage AI tools (e.g., Template_relevance models) to prioritize routes with high atom economy and minimal protecting groups .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and share raw spectral data in public repositories (e.g., PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
